4-Pentylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

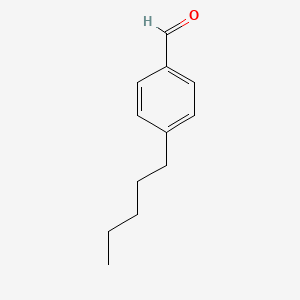

Structure

3D Structure

Propriétés

IUPAC Name |

4-pentylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVZPRUSNWNSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064494 | |

| Record name | Benzaldehyde, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6853-57-2 | |

| Record name | 4-Pentylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6853-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006853572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Pentylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-pentylbenzaldehyde, a key intermediate in the synthesis of various organic molecules, including liquid crystals and pharmacologically active compounds. This document details several core methodologies, including experimental protocols, quantitative data, and mechanistic diagrams to facilitate comparison and implementation in a laboratory setting.

Friedel-Crafts Acylation and Subsequent Reduction

A common and versatile method for the synthesis of this compound involves a two-step process: the Friedel-Crafts acylation of pentylbenzene followed by reduction of the resulting ketone.

Friedel-Crafts Acylation of Pentylbenzene

This electrophilic aromatic substitution reaction introduces an acyl group into the pentylbenzene ring, primarily at the para position due to the ortho,para-directing effect of the alkyl group and steric hindrance at the ortho position. A common acylating agent is pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Experimental Protocol:

A procedure for a similar reaction, the synthesis of 4-pentylbenzoyl chloride from pentylbenzene and oxalyl chloride, provides a relevant protocol.[1]

-

A solution of pentylbenzene (0.1 mol) in a dry, inert solvent such as dichloromethane is prepared in a reaction vessel equipped with a dropping funnel and a stirrer, and cooled to 0°C.

-

Aluminum chloride (0.11 mol) is added to the stirred solution.

-

Pentanoyl chloride (0.1 mol) is added dropwise to the mixture, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-pentylacetophenone.

-

The product can be purified by vacuum distillation.

Reduction of 4-Pentylacetophenone to this compound

The reduction of the intermediate ketone to the desired aldehyde requires a selective method to avoid over-reduction to the corresponding alcohol or alkane. One common method is the Rosenmund reduction of the corresponding acyl chloride.

Experimental Protocol (Rosenmund Reduction of 4-Pentylbenzoyl Chloride):

A detailed protocol for the synthesis of 4-pentylbenzoyl chloride reports a yield of 55%.[1] This acyl chloride can then be reduced.

-

A solution of 4-pentylbenzoyl chloride (1 equivalent) in a dry, inert solvent (e.g., toluene) is prepared in a reaction vessel.

-

A catalytic amount of palladium on barium sulfate (Pd/BaSO₄), poisoned with a sulfur compound (e.g., quinoline-sulfur), is added.

-

The mixture is heated to reflux and hydrogen gas is bubbled through the solution.

-

The reaction is monitored by TLC or gas chromatography (GC) for the disappearance of the acyl chloride and the formation of the aldehyde.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by vacuum distillation.

| Reaction Step | Starting Material | Reagents | Catalyst | Solvent | Yield (%) |

| Friedel-Crafts Acylation | Pentylbenzene | Pentanoyl Chloride | AlCl₃ | Dichloromethane | Not specified |

| Acyl Chloride Formation | 4-Pentylbenzoic Acid | Oxalyl Chloride | DMF (cat.) | Dichloromethane | 55[1] |

| Rosenmund Reduction | 4-Pentylbenzoyl Chloride | H₂ | Pd/BaSO₄, Quinoline-S | Toluene | Not specified |

Synthesis Pathway: Friedel-Crafts Acylation and Reduction

Caption: Friedel-Crafts acylation followed by reduction pathway.

Formylation of Pentylbenzene

Direct introduction of a formyl group onto the pentylbenzene ring can be achieved through various formylation reactions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[2][3][4][5]

Experimental Protocol:

-

In a flask cooled in an ice bath, phosphoryl chloride (1.1 equivalents) is added dropwise to N,N-dimethylformamide (3 equivalents), which acts as both reagent and solvent.

-

Pentylbenzene (1 equivalent) is then added to the prepared Vilsmeier reagent.

-

The reaction mixture is heated to 60-80°C and stirred for several hours.

-

After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium acetate) to precipitate the product.

-

The crude product is filtered, washed with water, and can be purified by recrystallization or column chromatography.

Gattermann-Koch Reaction

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl).[6][7] This method is generally suitable for alkylbenzenes.

Experimental Protocol:

-

Pentylbenzene is dissolved in a dry, inert solvent (e.g., dichloromethane) in a high-pressure reactor.

-

Anhydrous aluminum chloride and a catalytic amount of cuprous chloride are added.

-

The reactor is pressurized with a mixture of carbon monoxide and hydrogen chloride gas.

-

The reaction is stirred at a controlled temperature and pressure for several hours.

-

After the reaction, the pressure is carefully released, and the mixture is poured onto ice.

-

The organic layer is separated, washed, dried, and the solvent is evaporated.

-

The resulting this compound is purified by vacuum distillation.

| Reaction | Starting Material | Reagents | Catalyst/Co-catalyst | Solvent | Yield (%) |

| Vilsmeier-Haack | Pentylbenzene | DMF, POCl₃ | - | DMF | High for electron-rich arenes[3] |

| Gattermann-Koch | Pentylbenzene | CO, HCl | AlCl₃, CuCl | Dichloromethane | Good for alkylbenzenes[8] |

Formylation Pathways of Pentylbenzene

Caption: Direct formylation pathways of pentylbenzene.

Oxidation of 4-Pentylbenzyl Alcohol

This pathway involves the synthesis of 4-pentylbenzyl alcohol, which is then oxidized to the target aldehyde.

Synthesis of 4-Pentylbenzyl Alcohol

4-Pentylbenzyl alcohol can be prepared via the Grignard reaction of 4-bromobenzyl alcohol (protected) with pentylmagnesium bromide, followed by deprotection. A more direct route is the reduction of 4-pentylbenzoic acid or its ester.

Oxidation of 4-Pentylbenzyl Alcohol

The oxidation of the primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several methods are available, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or catalytic aerobic oxidation. A study on the oxidation of benzyl alcohol derivatives using hydrogen peroxide as a green oxidant reports high yields.[9] Another report details the palladium-catalyzed aerobic oxidation of 4-methylbenzyl alcohol.[8]

Experimental Protocol (Catalytic Aerobic Oxidation):

-

4-Pentylbenzyl alcohol (1 equivalent), a palladium catalyst such as Pd(OAc)₂ (e.g., 5 mol%), and a base (e.g., triethylamine, 1.2 equivalents) are dissolved in a suitable solvent like toluene or THF.

-

The reaction mixture is stirred under an atmosphere of air or oxygen at a specified temperature (e.g., 80°C).

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated.

-

The crude this compound is purified by column chromatography or distillation.

| Reaction Step | Starting Material | Reagents | Catalyst | Solvent | Yield (%) |

| Oxidation | 4-Pentylbenzyl Alcohol | O₂ (air) | Pd(OAc)₂ | Toluene | 68-93 (for various benzyl alcohols)[6] |

| Oxidation (PTC) | Benzyl Alcohols | KMnO₄ | Phase Transfer Catalyst | Non-polar solvent | >90[10] |

Oxidation Pathway

Caption: Oxidation of 4-pentylbenzyl alcohol.

Grignard Reaction

A Grignard reagent can be used to form the carbon skeleton, followed by the introduction of the aldehyde functionality.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 equivalents) are activated with a small crystal of iodine. A solution of 1-bromopentane (1 equivalent) in anhydrous diethyl ether or THF is added dropwise to initiate the formation of pentylmagnesium bromide.

-

Formylation: The prepared Grignard reagent is cooled to 0°C. A formylating agent such as N,N-dimethylformamide (DMF) (1.1 equivalents) dissolved in anhydrous ether is added dropwise.[4] The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed.

-

The crude this compound is purified by vacuum distillation. A similar reaction using phenylmagnesium bromide and DMF reported a 99% yield of benzaldehyde.[4]

| Starting Material | Reagents | Solvent | Yield (%) |

| 1-Bromopentane, DMF | Mg | Diethyl Ether/THF | 99 (for benzaldehyde synthesis)[4] |

Grignard Synthesis Pathway

Caption: Grignard reaction pathway for synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a powerful method for carbon-carbon bond formation and can be adapted for the synthesis of this compound.[11] This would typically involve the coupling of a pentyl-containing organoboron reagent with a 4-formyl-substituted aryl halide or triflate, or vice versa.

Experimental Protocol:

-

In a reaction flask, 4-bromobenzaldehyde (1 equivalent), pentylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents) are combined.

-

A suitable solvent system, such as a mixture of toluene and water, is added.

-

The mixture is degassed by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

The reaction is heated to reflux (e.g., 90-100°C) and stirred for several hours until the starting materials are consumed (monitored by TLC or GC).

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

| Aryl Halide | Organoboron Reagent | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromobenzaldehyde | Pentylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | High yields are typical for Suzuki couplings[11] |

Suzuki-Miyaura Coupling Pathway

Caption: Suzuki-Miyaura coupling pathway.

Conclusion

This guide has outlined five principal synthetic pathways to this compound, each with distinct advantages and considerations. The choice of a particular method will depend on factors such as the availability of starting materials, required scale, desired purity, and the laboratory's capabilities. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the planning and execution of this important synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 7. Phase Transfer Catalyzed Oxidation of Toluene to Benzaldehyde Using Tetrameric Quaternary Ammonium Polyoxometalates [cjcu.jlu.edu.cn]

- 8. sciforum.net [sciforum.net]

- 9. lakeland.edu [lakeland.edu]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of 4-Pentylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Pentylbenzaldehyde (C₁₂H₁₆O), a valuable intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this compound are not widely published, a reliable prediction of its ¹H and ¹³C NMR spectra can be derived from the analysis of structurally similar compounds, including benzaldehyde and its 4-substituted derivatives.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and pentyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.97 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.80 | Doublet | 2H | Aromatic (ortho to -CHO) |

| ~7.35 | Doublet | 2H | Aromatic (meta to -CHO) |

| ~2.68 | Triplet | 2H | Benzylic (-CH₂) |

| ~1.65 | Multiplet | 2H | -CH₂- |

| ~1.34 | Multiplet | 4H | -CH₂-CH₂- |

| ~0.90 | Triplet | 3H | Terminal (-CH₃) |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~192.1 | Aldehyde Carbonyl (C=O) |

| ~149.5 | Aromatic (C-CH₂-) |

| ~134.5 | Aromatic (C-CHO) |

| ~129.8 | Aromatic (CH, meta to -CHO) |

| ~129.5 | Aromatic (CH, ortho to -CHO) |

| ~36.2 | Benzylic (-CH₂) |

| ~31.5 | -CH₂- |

| ~31.0 | -CH₂- |

| ~22.5 | -CH₂- |

| ~14.0 | Terminal (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent absorption bands of the aldehyde and the substituted benzene ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955-2850 | Strong | C-H stretch (Aliphatic) |

| ~2820, ~2720 | Medium | C-H stretch (Aldehyde) |

| ~1705 | Strong | C=O stretch (Aldehyde) |

| ~1605, ~1575 | Medium | C=C stretch (Aromatic) |

| ~830 | Strong | C-H bend (p-disubstituted) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a distinct fragmentation pattern, useful for confirming the molecular weight and structure.

| m/z | Relative Intensity | Assignment |

| 176 | Moderate | [M]⁺ (Molecular Ion) |

| 175 | High | [M-H]⁺ |

| 147 | Moderate | [M-C₂H₅]⁺ |

| 119 | High | [M-C₄H₉]⁺ (loss of butyl radical) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, 16-32 scans are typically accumulated, while for ¹³C NMR, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum can be obtained by placing a small amount of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide) of an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[1] The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from any impurities on the GC column and then introduced into the mass spectrometer. A standard EI energy of 70 eV is used to induce fragmentation.

Spectroscopic Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Pentylbenzaldehyde (CAS 6853-57-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-pentylbenzaldehyde (CAS Number: 6853-57-2). It is intended for researchers, scientists, and professionals in drug development who require detailed data for experimental design, synthesis, and evaluation. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and visualizes potential biological signaling pathways that may be influenced by benzaldehyde derivatives.

Chemical and Physical Properties

This compound is an aromatic aldehyde consisting of a benzene ring substituted by a pentyl group at the para position.[1] Its chemical structure significantly influences its physical properties and reactivity.

Identifiers and Descriptors

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | p-Pentylbenzaldehyde, 4-n-Amylbenzaldehyde, Benzaldehyde, 4-pentyl- | [1][3] |

| CAS Number | 6853-57-2 | [1][3][4] |

| Molecular Formula | C₁₂H₁₆O | [1][2][3] |

| SMILES | CCCCCc1ccc(C=O)cc1 | [1][3] |

| InChI | InChI=1S/C12H16O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-10H,2-5H2,1H3 | [1][3] |

| InChIKey | NQVZPRUSNWNSQH-UHFFFAOYSA-N | [1][3] |

Physicochemical Data

| Property | Value | Unit | Source |

| Molecular Weight | 176.25 | g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | - | [1] |

| Odor | Distinctive aromatic odor | - | [1] |

| Boiling Point | 143 °C at 12 mmHg | °C | [5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water | - | [1][6] |

| XLogP3 | 3.5 | [2] | |

| Topological Polar Surface Area | 17.1 | Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] | |

| Hydrogen Bond Acceptor Count | 1 | [2] | |

| Rotatable Bond Count | 5 | [2] |

Reactivity and Stability

This compound exhibits reactivity typical of an aromatic aldehyde. The aldehyde functional group is susceptible to nucleophilic addition reactions and can be oxidized to the corresponding carboxylic acid.[1] The compound is generally stable under normal conditions but may be sensitive to air and light.[6] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is the Rieche formylation of pentylbenzene.

Materials:

-

Pentylbenzene

-

Dichloromethyl methyl ether

-

Titanium(IV) chloride (TiCl₄)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pentylbenzene in dry dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add titanium(IV) chloride to the stirred solution.

-

Add dichloromethyl methyl ether dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

-

Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-450

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

-

Inject 1 µL of the prepared sample into the GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance 400 MHz).

-

5 mm NMR tubes.

¹H NMR Spectroscopy:

-

Solvent: Chloroform-d (CDCl₃)

-

Procedure:

-

Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

-

Expected Chemical Shifts (δ):

-

~9.9 ppm (singlet, 1H, -CHO)

-

~7.8 ppm (doublet, 2H, aromatic protons ortho to -CHO)

-

~7.3 ppm (doublet, 2H, aromatic protons meta to -CHO)

-

~2.6 ppm (triplet, 2H, -CH₂- attached to the benzene ring)

-

~1.6 ppm (multiplet, 2H, -CH₂-)

-

~1.3 ppm (multiplet, 4H, -CH₂-CH₂-)

-

~0.9 ppm (triplet, 3H, -CH₃)

-

¹³C NMR Spectroscopy:

-

Solvent: Chloroform-d (CDCl₃)

-

Procedure:

-

Prepare a more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃).

-

Acquire the ¹³C NMR spectrum.

-

-

Expected Chemical Shifts (δ):

-

~192 ppm (C=O)

-

Aromatic carbons in the range of ~129-150 ppm

-

Aliphatic carbons in the range of ~14-36 ppm

-

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on benzaldehyde and its derivatives suggests potential interactions with key cellular signaling pathways.

Anti-inflammatory Effects via MAPK Pathway Suppression

Some benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is crucial in regulating inflammatory responses.

Caption: Potential inhibition of the p38 MAPK signaling pathway by a benzaldehyde derivative.

Modulation of Cancer Signaling Pathways

Benzaldehyde has been reported to suppress multiple signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR, STAT3, NF-κB, and ERK pathways.

Caption: Hypothesized multi-target inhibition of cancer signaling pathways by benzaldehyde.

Autophagy Induction via Sonic Hedgehog Pathway

Studies have indicated that benzaldehyde can stimulate autophagy through the Sonic Hedgehog (Shh) signaling pathway, which could have implications for neuroprotective and other therapeutic applications.

Caption: Proposed activation of the Sonic Hedgehog pathway by benzaldehyde, leading to autophagy.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound (CAS 6853-57-2). The tabulated data offers a quick reference for its key characteristics. The detailed experimental protocols for synthesis and analysis provide a practical framework for laboratory work. Furthermore, the exploration of potential biological activities and related signaling pathways, based on the broader class of benzaldehydes, opens avenues for future research into the therapeutic potential of this compound. This information is intended to support the endeavors of researchers and professionals in the fields of chemistry and drug development.

References

- 1. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylbenzaldehyde (p-Tolualdehyde) [benchchem.com]

- 3. 4-N-PENTYLOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Theoretical Studies of 4-Pentylbenzaldehyde's Molecular Structure

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Pentylbenzaldehyde is an aromatic aldehyde with a pentyl group substituted at the para position of the benzene ring. This molecule serves as an interesting subject for theoretical studies due to the interplay between the electron-withdrawing aldehyde group and the electron-donating alkyl chain, which influences its molecular geometry, electronic properties, and reactivity. Understanding these characteristics at a molecular level is crucial for applications in materials science, fragrance chemistry, and as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of this compound. While dedicated in-depth theoretical research exclusively on this compound is not extensively published, this guide synthesizes information from computational studies on analogous substituted benzaldehydes to present a robust theoretical framework. The methodologies and data presented herein are based on established computational chemistry protocols, primarily Density Functional Theory (DFT), and are supplemented with available experimental data for comparative purposes.

Theoretical and Computational Methodology

The in silico analysis of this compound's molecular structure relies on quantum mechanical calculations. The following protocol outlines a standard and effective computational approach.

Geometry Optimization

The initial step in the theoretical investigation is to determine the most stable three-dimensional conformation of the this compound molecule.

Protocol:

-

Software: Gaussian, ORCA, or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) is the most common and effective method for balancing computational cost and accuracy for molecules of this size. A hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , is a robust choice.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is recommended. This set provides a good description of the electronic structure, including polarization functions (d,p) for heavier atoms and hydrogen, and diffuse functions (++) for accurately modeling lone pairs and anions.

-

Procedure:

-

An initial 3D structure of this compound is generated using a molecular builder.

-

A conformational search is performed to identify the lowest energy conformer, primarily considering the rotation of the pentyl chain and the aldehyde group.

-

The geometry of the most stable conformer is then optimized without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible and the energy has converged to a minimum.

-

A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Properties Calculation

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior.

Protocol:

-

Methodology: The calculations are performed on the B3LYP/6-311++G(d,p) optimized geometry.

-

Properties Calculated:

-

Dipole Moment: Provides insight into the molecule's overall polarity.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Surface: This surface illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: Provides an estimation of the partial charge on each atom in the molecule.

-

Vibrational Frequency Analysis

Theoretical vibrational frequencies are calculated to aid in the interpretation of experimental infrared (IR) and Raman spectra.

Protocol:

-

Methodology: The vibrational frequencies are obtained from the output of the frequency calculation performed after the geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

-

Scaling: The calculated harmonic frequencies are typically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the calculated frequencies are often scaled by an empirical scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to provide better agreement with experimental data.

Data Presentation

The following tables summarize the key quantitative data derived from theoretical calculations, supplemented with available experimental values for comparison.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | PubChem[1] |

| Molecular Weight ( g/mol ) | 176.25 | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Table 2: Theoretically Predicted Optimized Geometrical Parameters (Illustrative)

Note: As a dedicated theoretical study on this compound is not available, these values are illustrative and based on typical bond lengths and angles for substituted benzaldehydes calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.215 | C-C-H (aldehyde) | 120.5 |

| C-C (aldehyde-ring) | 1.485 | C-C=O | 124.0 |

| C-C (in ring) | 1.390 - 1.405 | C-C-C (in ring) | 118.0 - 121.0 |

| C-C (ring-pentyl) | 1.520 | C-C-C (pentyl) | ~109.5 |

| C-H (ring) | 1.085 | ||

| C-H (pentyl) | 1.095 |

Table 3: Calculated Electronic Properties (Illustrative)

Note: These values are illustrative and based on typical results for alkyl-substituted benzaldehydes from DFT calculations.

| Property | Predicted Value |

| Dipole Moment (Debye) | ~3.2 D |

| HOMO Energy (eV) | ~ -6.5 eV |

| LUMO Energy (eV) | ~ -1.8 eV |

| HOMO-LUMO Gap (eV) | ~ 4.7 eV |

Table 4: Key Predicted Vibrational Frequencies (Scaled) and Experimental Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental IR Frequency (cm⁻¹)[1] | Experimental Raman Frequency (cm⁻¹)[1] |

| C-H stretch (aldehyde) | ~2850 | Not clearly resolved | Not clearly resolved |

| C=O stretch | ~1695 | ~1690 | ~1695 |

| C=C stretch (aromatic) | ~1600, ~1580 | ~1605, ~1577 | ~1608, ~1580 |

| C-H in-plane bend (aromatic) | ~1170 | ~1168 | ~1172 |

| C-H out-of-plane bend (aromatic) | ~830 | ~833 | ~835 |

Visualization of Computational Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the theoretical studies described.

References

Solubility Profile of 4-Pentylbenzaldehyde in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-pentylbenzaldehyde in common organic solvents. Due to the limited availability of precise quantitative solubility data for this compound in public literature, this guide synthesizes information from structurally similar aromatic aldehydes to predict its solubility profile. Furthermore, it details standardized experimental protocols for the quantitative determination of solubility, enabling researchers to generate precise data for their specific applications.

Predicted Solubility of this compound

This compound, an aromatic aldehyde with a five-carbon alkyl chain, is expected to exhibit good solubility in a range of common organic solvents. The presence of the nonpolar pentyl group and the benzene ring suggests that it will be readily miscible with nonpolar and moderately polar organic solvents. Conversely, its solubility in highly polar solvents like water is anticipated to be low. The general principle of "like dissolves like" is the primary determinant of its solubility behavior.

The following table summarizes the expected and known solubility of this compound and structurally related aromatic aldehydes in various common organic solvents. It is important to note that the quantitative data for this compound is extrapolated and should be confirmed experimentally.

| Solvent | Solvent Polarity (Relative) | Predicted/Known Solubility of this compound and Analogs |

| Nonpolar Solvents | ||

| Hexane | 0.009 | Expected to be highly soluble/miscible. |

| Toluene | 0.099 | Expected to be highly soluble/miscible. |

| Diethyl Ether | 0.117 | Miscible (for Benzaldehyde and 4-Methylbenzaldehyde)[1][2]. Expected to be miscible. |

| Polar Aprotic Solvents | ||

| Chloroform | Not available | Very soluble (for 4-Methylbenzaldehyde)[2]. Expected to be very soluble. |

| Acetone | 0.355 | Miscible (for 4-Methylbenzaldehyde)[2]. Expected to be miscible. |

| Polar Protic Solvents | ||

| Ethanol | 0.654 | Miscible (for Benzaldehyde and 4-Methylbenzaldehyde)[1][2]. Expected to be miscible. |

| Methanol | 0.762 | Expected to be soluble. |

| Water | 1.000 | Low solubility. Water solubility of 4-propylbenzaldehyde is estimated at 132.2 mg/L at 25°C[3]. The longer pentyl chain would likely result in even lower water solubility. |

Experimental Protocols for Solubility Determination

For the precise quantification of this compound solubility in various organic solvents, the following experimental protocol, based on the widely used shake-flask method, is recommended. This method is in general alignment with principles outlined in OECD Test Guideline 105 for determining water solubility and can be adapted for organic solvents.[4]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight seals

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute should be visually apparent to ensure saturation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended, with periodic checks to ensure undissolved solute remains.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the solution to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solute to settle.

-

Carefully withdraw a sample of the supernatant using a pipette or syringe. To avoid disturbing the sediment, the sample should be taken from the middle of the liquid phase.

-

Immediately filter the sample through a syringe filter that is pre-conditioned with the solvent to remove any suspended microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometer at the λmax of this compound, or a chromatographic method like HPLC or GC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Data Reporting: The final report should include the solubility value, the specific solvent used, the temperature at which the measurement was conducted, the analytical method employed, and the standard deviation from at least three replicate experiments.

Logical Workflow for Solubility Assessment

The following diagram illustrates a generalized workflow for assessing the solubility of an organic compound like this compound.

Caption: A flowchart illustrating the key steps in determining the solubility of this compound.

References

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 4-Pentylbenzaldehyde: A Methodological Approach

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the crystal structure and potential polymorphism of 4-pentylbenzaldehyde. A thorough search of publicly available scientific literature and crystallographic databases reveals a notable absence of experimental data on the solid-state structure of this compound. Consequently, this document shifts focus from presenting known data to outlining a comprehensive methodological framework for the experimental determination and characterization of this compound's crystal structure and polymorphs. This guide is intended to serve as a detailed roadmap for researchers undertaking such a study, providing established experimental protocols and data analysis workflows. To illustrate the principles and types of data expected, examples from the well-studied polymorphic compound 4-hydroxybenzaldehyde are used where appropriate.

Introduction to Crystallography and Polymorphism in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a key consideration in drug development. Different polymorphs of the same compound can exhibit significantly different properties, impacting the safety, efficacy, and manufacturability of the final drug product. Therefore, a comprehensive understanding and control of polymorphism are essential for regulatory approval and successful commercialization.

While this compound itself is not a common API, its substituted benzaldehyde structure is a frequent motif in pharmacologically active molecules. An investigation into its solid-state properties serves as a valuable case study. As of the date of this publication, no experimental crystal structure or polymorphism data for this compound has been reported in the Cambridge Structural Database (CSD) or other scientific literature. This guide, therefore, provides the necessary theoretical and practical framework to initiate and conduct such a study.

Experimental Protocol for Crystal Structure Determination

The definitive method for elucidating the atomic arrangement within a crystal is Single-Crystal X-ray Diffraction (SCXRD). The following protocol outlines the key steps.

2.1. Crystal Growth (Crystallization)

The primary challenge in SCXRD is obtaining single crystals of suitable size and quality. A systematic crystallization screen is the first step.

-

Materials: this compound (high purity, >95%), a selection of solvents with varying polarities (e.g., hexane, ethanol, ethyl acetate, acetone, dichloromethane, toluene).

-

Methodology: Slow Evaporation

-

Prepare saturated or near-saturated solutions of this compound in various solvents at room temperature or slightly elevated temperature.

-

Filter the solutions to remove any particulate matter.

-

Transfer the solutions to small, clean vials.

-

Cover the vials with a perforated seal (e.g., Parafilm with pinholes) to allow for slow solvent evaporation.

-

Store the vials in a vibration-free environment at a constant temperature.

-

Monitor the vials regularly for crystal formation over several days to weeks.

-

-

Methodology: Slow Cooling

-

Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).

-

Filter the hot solution into a clean, pre-warmed container.

-

Allow the solution to cool slowly to room temperature. A Dewar flask or an insulated box can be used to control the cooling rate.

-

Further slow cooling in a refrigerator or cryostat may be attempted.

-

2.2. Single-Crystal X-ray Diffraction (SCXRD) Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, picked up using a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is mounted on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.

2.3. Structure Solution and Refinement

-

The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

The final output is a Crystallographic Information File (CIF), which contains all the atomic coordinates, unit cell parameters, and other essential crystallographic data.

Polymorph Screening and Characterization

The existence of polymorphs is often revealed by obtaining different crystal forms under various crystallization conditions. A systematic polymorph screen is crucial.

3.1. Experimental Polymorph Screening

A comprehensive screen should explore a wide range of conditions:

-

Solvents: A broad range of solvents (dozens) should be used for crystallization.

-

Crystallization Techniques: In addition to slow evaporation and cooling, techniques like vapor diffusion, solvent/anti-solvent precipitation, and melt crystallization should be employed.

-

Temperature: Crystallization should be attempted at various temperatures.

-

Sublimation: If the compound is thermally stable, sublimation can yield unique crystal forms.

3.2. Characterization of Potential Polymorphs

Once different solid forms are obtained, they must be characterized to confirm they are indeed polymorphs and to determine their properties and relationship.

-

Powder X-ray Diffraction (PXRD): This is the primary tool for identifying and distinguishing different crystalline forms. Each polymorph will have a unique diffraction pattern.

-

Thermal Analysis (Differential Scanning Calorimetry - DSC & Thermogravimetric Analysis - TGA):

-

DSC is used to determine the melting point and enthalpy of fusion of each form and to identify any solid-state phase transitions between polymorphs.

-

TGA is used to assess the thermal stability and to check for the presence of solvates.

-

-

Spectroscopy (Infrared/Raman, Solid-State NMR): Vibrational and NMR spectroscopy can distinguish between polymorphs as the different molecular packing environments will result in subtle shifts in the spectra.

Data Presentation (Hypothetical Data)

In the absence of experimental data for this compound, the following tables illustrate how the crystallographic and thermal data would be presented. For illustrative purposes, data for the two known polymorphs of 4-hydroxybenzaldehyde are provided.[1]

Table 1: Hypothetical Crystallographic Data for this compound Polymorphs

| Parameter | Form I (Hypothetical) | Form II (Hypothetical) | 4-Hydroxybenzaldehyde Form I[1] | 4-Hydroxybenzaldehyde Form II[1] |

| Chemical Formula | C₁₂H₁₆O | C₁₂H₁₆O | C₇H₆O₂ | C₇H₆O₂ |

| Formula Weight | 176.25 | 176.25 | 122.12 | 122.12 |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | Pbca | P2₁/c | P2₁/c |

| a (Å) | TBD | TBD | 11.775(2) | 13.784(3) |

| b (Å) | TBD | TBD | 7.930(2) | 3.868(1) |

| c (Å) | TBD | TBD | 13.411(3) | 11.233(2) |

| β (°) | TBD | 90 | 115.01(3) | 108.99(3) |

| Volume (ų) | TBD | TBD | 1134.1(4) | 565.9(2) |

| Z | 4 | 8 | 4 | 4 |

| Dcalc (g/cm³) | TBD | TBD | 1.358 | 1.357 |

TBD: To Be Determined experimentally.

Table 2: Hypothetical Thermal Analysis Data for this compound Polymorphs

| Parameter | Form I (Hypothetical) | Form II (Hypothetical) | 4-Hydroxybenzaldehyde Form I[1] | 4-Hydroxybenzaldehyde Form II[1] |

| Melting Point (Tₘ) | TBD (°C) | TBD (°C) | 116.75 °C (389.9 K) | (Metastable, converts) |

| Enthalpy of Fusion (ΔHբ) | TBD (kJ/mol) | TBD (kJ/mol) | 24.5 ± 0.2 kJ/mol | N/A |

| Transition Temperature | TBD | TBD | (II → I) 4.0 °C (277 K) | (II → I) 4.0 °C (277 K) |

TBD: To Be Determined experimentally. N/A: Not Applicable.

Visualization of Experimental Workflows

Graphviz diagrams are provided to illustrate the logical flow of the experimental procedures described.

Caption: Experimental workflow for polymorph screening and structure determination.

Caption: Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD).

Conclusion and Future Work

This guide establishes that the crystal structure and polymorphic behavior of this compound remain uncharacterized in the public domain. A detailed experimental framework has been presented to guide researchers in pursuing this investigation. The proposed workflow, encompassing systematic crystal growth, polymorph screening, and comprehensive characterization using modern analytical techniques, provides a robust strategy for elucidating the solid-state chemistry of this compound.

The successful execution of these studies would not only fill a gap in the scientific literature but also provide valuable data for understanding the structure-property relationships in substituted benzaldehydes, a class of compounds of significant interest to the pharmaceutical and materials science communities. The resulting crystallographic data would be a valuable addition to public databases, enabling further computational and theoretical studies.

References

Health and Safety Data for 4-Pentylbenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 4-pentylbenzaldehyde. It is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety guidance.

Introduction

This compound (CAS No. 6853-57-2) is an aromatic aldehyde with applications in organic synthesis and potentially in the fragrance industry.[1] A thorough understanding of its health and safety profile is crucial for its safe handling and use in research and development settings. This guide summarizes the available toxicological data and safety precautions for this compound.

NOTE: Specific quantitative toxicological data for this compound is limited in publicly available literature and safety data sheets.[2] Therefore, this guide includes data on the structurally similar compound, 4-methylbenzaldehyde (p-tolualdehyde, CAS No. 104-87-0), to provide a comparative toxicological profile. This approach, known as read-across, is often used in the absence of direct data for a specific chemical.[3] However, it should be noted that the longer alkyl chain in this compound may influence its physicochemical and toxicological properties.

Hazard Identification and Classification

While detailed GHS classification for this compound is not consistently available, it is generally indicated to cause irritation to the skin, eyes, and respiratory system.[1] For the analogue 4-methylbenzaldehyde, a more detailed classification is available.

Table 1: GHS Classification for 4-Methylbenzaldehyde

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][5][6][7] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[4][6][7] |

| Flammable Liquids | Category 4 | H227: Combustible liquid[4][5] |

| Hazardous to the aquatic environment, short-term (acute) | Category 3 | H402: Harmful to aquatic life[5] |

Source: GHS classifications for 4-methylbenzaldehyde from various safety data sheets.[4][5][6][7]

Toxicological Data

Direct quantitative toxicological data for this compound is largely unavailable.[2] The following table summarizes the available data for the analogue, 4-methylbenzaldehyde.

Table 2: Summary of Acute Toxicity Data for 4-Methylbenzaldehyde

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1600 mg/kg bw | [4][6] |

| LD50 | Mouse | Oral | 3200 mg/kg bw | [8] |

| LD50 | Rat | Intraperitoneal | 800 mg/kg bw | [8] |

| LC50 | Rat | Inhalation | > 2200 mg/m³ | [8] |

Irritation and Sensitization:

-

Skin Irritation: 4-Methylbenzaldehyde is classified as a skin irritant.[4][5][6][7][8] Studies in rabbits have shown it to cause skin irritation.[8]

-

Eye Irritation: It is also classified as causing serious eye irritation.[4][5][6][7][8] In rabbit eye irritation studies, it was found to be a moderate eye irritant.[8]

-

Respiratory or Skin Sensitization: There is no available data to suggest that 4-methylbenzaldehyde is a respiratory or skin sensitizer.[4][6]

Mutagenicity, Carcinogenicity, and Reproductive Toxicity:

-

Germ Cell Mutagenicity: No data is available for this compound.[2] For 4-methylbenzaldehyde, it was not found to be mutagenic in an AMES test.[6]

-

Carcinogenicity: No data is available for this compound.[2] 4-Methylbenzaldehyde is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[6]

-

Reproductive Toxicity: No data is available for this compound or 4-methylbenzaldehyde.[2][6]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies for key toxicological endpoints, based on standard OECD guidelines and information available for analogous aldehydes.

Acute Oral Toxicity (e.g., OECD Guideline 423)

-

Test System: Typically, young adult female rats are used.

-

Dose Administration: The test substance is administered by oral gavage. A starting dose is chosen from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Procedure: The test proceeds sequentially in groups of three animals. The outcome of the first group determines the dosing for the next group. If mortality is observed, the dose for the next group is lowered; if no mortality is observed, the dose may be increased.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.

Skin Irritation (e.g., OECD Guideline 404)

-

Test System: Healthy, young adult albino rabbits are typically used.

-

Procedure: A small area of the animal's back is clipped free of fur. A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin under a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The reactions are scored according to a standardized scale.

-

Endpoint: The mean scores for erythema and edema are used to classify the substance's skin irritation potential.

Eye Irritation (e.g., OECD Guideline 405)

-

Test System: Healthy, young adult albino rabbits are used.

-

Procedure: A 0.1 mL (for liquids) or 0.1 g (for solids) dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as an untreated control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. Reactions are scored according to a standardized scale.

-

Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are evaluated to determine the eye irritation potential.

Physicochemical Information

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H16O[1] |

| Molecular Weight | 176.25 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Aromatic[1] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[1] |

Data for 4-methylbenzaldehyde for comparison:

| Property | Value |

|---|---|

| Boiling Point | 204 - 205 °C[4] |

| Melting Point | -6 °C[4] |

| Flash Point | 71 °C[4] |

| Density | 1.015 g/cm³[4] |

Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a respirator with an organic vapor cartridge.

Handling:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid breathing vapors or mist.[4]

-

Keep away from heat, sparks, and open flames.[4]

-

Handle in a well-ventilated place.[1]

Storage:

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]

Visualizations

Caption: Hazard assessment and control workflow for this compound.

Conclusion

While specific toxicological data for this compound is scarce, the available information and data from the structural analogue 4-methylbenzaldehyde indicate that it should be handled as a substance that is potentially harmful if swallowed and can cause skin, eye, and respiratory irritation. It is also considered a combustible liquid. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize exposure and ensure safe handling. Further toxicological studies on this compound are needed to provide a more complete health and safety profile.

References

- 1. CAS 6853-57-2: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-N-PENTYLBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. benchchem.com [benchchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 4-Pentylbenzaldehyde

This technical guide provides a comprehensive overview of 4-Pentylbenzaldehyde, a significant organic compound with applications in various fields of chemical research and development. This document, intended for researchers, scientists, and drug development professionals, details its chemical identity, physicochemical properties, spectroscopic data, and potential synthetic methodologies.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound, reflecting its structure and common naming conventions. These include:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.25 g/mol |

| Boiling Point | 142-144 °C at 2 mmHg |

| Refractive Index | 1.5215 |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The following sections detail its expected and reported spectral data.

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak and specific fragmentation patterns that are indicative of its structure.

-

Molecular Ion (M⁺): m/z = 176

-

Key Fragmentation Peaks: Analysis of the fragmentation pattern reveals the loss of the aldehyde proton (M-1), the entire aldehyde group (M-29), and cleavage of the pentyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~2925-2855 | C-H stretch (alkyl) |

| ~2820, 2720 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1605, 1575 | C=C stretch (aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde (-CHO) |

| ~7.8 | d | 2H | Aromatic (ortho to -CHO) |

| ~7.3 | d | 2H | Aromatic (ortho to pentyl) |

| ~2.7 | t | 2H | Benzylic (-CH₂-) |

| ~1.6 | m | 2H | -CH₂- |

| ~1.3 | m | 4H | -CH₂-CH₂- |

| ~0.9 | t | 3H | Terminal -CH₃ |

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~150 | Aromatic (C-pentyl) |

| ~135 | Aromatic (C-CHO) |

| ~130 | Aromatic (CH, ortho to -CHO) |

| ~129 | Aromatic (CH, ortho to pentyl) |

| ~36 | Benzylic (-CH₂) |

| ~31.5 | -CH₂- |

| ~31 | -CH₂- |

| ~22.5 | -CH₂- |

| ~14 | Terminal -CH₃ |

Experimental Protocols: Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. A highly effective and versatile method is the Suzuki cross-coupling reaction. The following protocol is adapted from established procedures for the synthesis of substituted biaryls and related compounds.

Reaction: Suzuki Coupling of 4-Bromobenzaldehyde with n-Pentylboronic Acid

Materials:

-

4-Bromobenzaldehyde

-

n-Pentylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzaldehyde (1.0 eq), n-pentylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add a 3:1 mixture of toluene and ethanol to the flask.

-

Prepare a 2M aqueous solution of potassium carbonate and add it to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and diethyl ether to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Reaction Mechanism and Visualization

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition, transmetalation, and reductive elimination.

Potential Applications

Benzaldehyde and its derivatives are known to exhibit a range of biological activities, including antimicrobial and insecticidal properties. The lipophilic pentyl group in this compound may enhance its interaction with biological membranes, making it a candidate for investigation in drug discovery and agrochemical research. Furthermore, as a substituted benzaldehyde, it serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals, liquid crystals, and polymers.

References

Methodological & Application

Application Notes: Synthesis of Calamitic Liquid Crystals Using 4-Pentylbenzaldehyde

Introduction

Calamitic, or rod-shaped, liquid crystals are fundamental materials in modern technology, most notably in liquid crystal displays (LCDs). Their unique properties arise from their molecular structure: a rigid core responsible for anisotropic ordering and flexible terminal chains that influence the material's melting and clearing points. 4-Pentylbenzaldehyde is an excellent starting material for the synthesis of such mesogens. Its structure provides a terminal pentyl chain, a common flexible group, attached to a benzene ring which can be readily incorporated into a larger rigid core.

This document outlines two primary synthetic pathways for preparing calamitic liquid crystals from this compound: the formation of Schiff bases (imines) and the Wittig reaction to form stilbenes. These methods offer robust and versatile strategies for creating novel liquid crystalline materials for research and development.

Synthetic Pathways and Mechanisms

Two effective methods for elongating the molecular structure of this compound to induce liquid crystalline properties are detailed below.

-

Schiff Base (Imine) Condensation: This is a straightforward and widely used reaction involving the condensation of an aldehyde with a primary amine. The resulting imine linkage (-CH=N-) extends the rigid, conjugated core of the molecule, which is crucial for establishing liquid crystalline phases. The reaction is typically catalyzed by a small amount of acid.

-

Wittig Reaction: The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide.[1][2] This approach creates a stilbene core (-CH=CH-), which provides a highly rigid and planar central linkage, often resulting in liquid crystals with high thermal stability and birefringence.

Protocol 1: Synthesis of a Schiff Base Liquid Crystal

This protocol describes the synthesis of a representative Schiff base liquid crystal, (E)-N-(4-methoxybenzylidene)-4-pentylaniline, through the condensation of this compound and p-anisidine.

Experimental Workflow: Schiff Base Synthesis

Caption: Workflow for Schiff Base liquid crystal synthesis.

Materials:

-

This compound (1.76 g, 10 mmol)

-

p-Anisidine (4-methoxyaniline) (1.23 g, 10 mmol)

-

Absolute Ethanol (30 mL)

-

Glacial Acetic Acid (2-3 drops)

Procedure:

-

Dissolve this compound (10 mmol) and p-anisidine (10 mmol) in a 100 mL round-bottom flask containing absolute ethanol (30 mL).

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from absolute ethanol to yield the final Schiff base liquid crystal as pale yellow crystals.

Protocol 2: Synthesis of a Stilbene-Based Liquid Crystal via Wittig Reaction

This protocol details the synthesis of a stilbene-based liquid crystal, 4-methoxy-4'-pentylstilbene, using the Wittig reaction.

Experimental Workflow: Wittig Reaction Synthesis

Caption: Workflow for Stilbene liquid crystal synthesis via Wittig reaction.

Materials:

-

4-Methoxybenzyltriphenylphosphonium bromide (4.63 g, 10 mmol)

-

This compound (1.76 g, 10 mmol)

-

Dichloromethane (DCM) (50 mL)

-

50% (w/w) aqueous Sodium Hydroxide solution (10 mL)

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

In a 250 mL Erlenmeyer flask, add 4-methoxybenzyltriphenylphosphonium bromide (10 mmol) and this compound (10 mmol).

-

Add dichloromethane (50 mL) and a magnetic stir bar. Stir the mixture vigorously to dissolve the solids.

-

Carefully add the 50% sodium hydroxide solution dropwise to the rapidly stirring mixture. This two-phase reaction is typically vigorous.

-

Continue to stir the reaction mixture at room temperature for 30 minutes. The formation of the ylide and its subsequent reaction with the aldehyde often results in a color change.

-

After 30 minutes, transfer the mixture to a separatory funnel. Add 50 mL of water and separate the organic layer.

-

Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure stilbene derivative.

Quantitative Data

The liquid crystalline properties of materials synthesized from this compound are highly dependent on the other terminal group and the central linkage. The following tables summarize representative data for two series of homologous liquid crystals.

Table 1: Phase Transition Temperatures for a Schiff Base Series

This table shows data for a series of (E)-N-(4-alkoxybenzylidene)-4-pentylanilines, demonstrating how the length of the opposing alkoxy chain (R) affects the mesophase behavior.

| R (Alkoxy Group) | Yield (%) | Melting Point (°C) (Crystal to Nematic/Smectic) | Clearing Point (°C) (Nematic to Isotropic) |

| Methoxy (-OCH₃) | 85 | 45 | 58 |

| Ethoxy (-OC₂H₅) | 88 | 52 | 76 |

| Propoxy (-OC₃H₇) | 86 | 48 | 65 |

| Butoxy (-OC₄H₉) | 89 | 42 | 75 |

| Pentyloxy (-OC₅H₁₁) | 84 | 39 | 72 |

Table 2: Phase Transition Temperatures for a Stilbene Series

This table presents data for a series of 4-alkoxy-4'-pentylstilbenes. The rigid stilbene core generally leads to higher transition temperatures compared to the analogous Schiff bases.

| R (Alkoxy Group) | Yield (%) | Melting Point (°C) (Crystal to Nematic) | Clearing Point (°C) (Nematic to Isotropic) |

| Methoxy (-OCH₃) | 65 | 135 | 148 |

| Ethoxy (-OC₂H₅) | 68 | 130 | 165 |

| Propoxy (-OC₃H₇) | 64 | 124 | 155 |

| Butoxy (-OC₄H₉) | 67 | 118 | 160 |

| Pentyloxy (-OC₅H₁₁) | 62 | 115 | 158 |

Disclaimer: The data presented in these tables are representative examples and may vary based on experimental conditions and purity of the final compounds. All synthesized materials should be characterized by appropriate analytical techniques (NMR, IR, Mass Spectrometry) and their thermal properties confirmed by Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

References

4-Pentylbenzaldehyde: A Versatile Precursor in Modern Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentylbenzaldehyde is a valuable aromatic aldehyde that serves as a key building block in the synthesis of a diverse array of organic molecules. Its structure, featuring a reactive aldehyde functional group and a lipophilic pentyl chain, makes it an ideal precursor for the construction of complex molecular architectures with applications in liquid crystals, pharmaceuticals, and materials science. The aldehyde moiety readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the pentyl group imparts specific solubility and electronic properties to the final products. This document provides detailed application notes and experimental protocols for the utilization of this compound in several key synthetic transformations.

Application 1: Synthesis of Liquid Crystals - The Case of 4-cyano-4'-pentylbiphenyl (5CB)

This compound is a strategic starting material for the multi-step synthesis of 4-cyano-4'-pentylbiphenyl (5CB), a nematic liquid crystal widely used in liquid crystal displays (LCDs).[1][2] The synthesis involves the construction of the biphenyl core followed by the introduction of the cyano group.

Synthetic Pathway Overview

A robust synthetic route from this compound to 5CB involves a sequence of reduction, bromination, boronic acid formation, Suzuki coupling, and cyanation.

Caption: Synthetic pathway for 4-cyano-4'-pentylbiphenyl (5CB) from this compound.

Experimental Protocols

Step 1: Reduction of this compound to 4-Pentylbenzyl alcohol

-

Materials: this compound, Methanol (MeOH), Sodium borohydride (NaBH₄), Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl).

-

Procedure:

-